molecular formula C21H19IN2O B2870363 1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol CAS No. 314052-87-4

1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol

Cat. No.: B2870363
CAS No.: 314052-87-4
M. Wt: 442.3
InChI Key: VNRRYUACNGNFLS-UHFFFAOYSA-N
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Description

The compound “1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol” is an organic molecule that contains a carbazole group, an iodophenyl group, and a propan-2-ol group. Carbazoles are a class of organic compounds that are known for their fluorescence and are used in dyes and pigments . The iodophenyl group is a phenyl ring with an iodine atom attached, which could potentially be used in various chemical reactions as a leaving group. The propan-2-ol group is a type of alcohol, which could make the compound polar and capable of forming hydrogen bonds.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the carbazole and iodophenyl groups. The carbazole group is a tricyclic structure, which could potentially impart rigidity to the molecule. The iodophenyl group would add additional complexity to the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of the carbazole group could make it fluorescent, while the propan-2-ol group could make it polar and capable of forming hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it were used as a dye or pigment, its mechanism of action would likely involve the absorption and emission of light due to the carbazole group .

Future Directions

The potential applications and future directions for this compound would depend on its properties and performance in various tests and applications. It could potentially be used in the development of new dyes, pigments, or other materials .

Properties

IUPAC Name

1-carbazol-9-yl-3-(4-iodoanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19IN2O/c22-15-9-11-16(12-10-15)23-13-17(25)14-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,17,23,25H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRRYUACNGNFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC4=CC=C(C=C4)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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